molecular formula C16H22N2O8 B12627924 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate

4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate

Cat. No.: B12627924
M. Wt: 370.35 g/mol
InChI Key: WTKPIGZNTXURJU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves several steps. One common method includes the condensation of 4-methyl aniline with 2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the dioxalate salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct properties and make it suitable for a variety of research and industrial applications.

Properties

Molecular Formula

C16H22N2O8

Molecular Weight

370.35 g/mol

IUPAC Name

4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid

InChI

InChI=1S/C12H18N2.2C2H2O4/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12;2*3-1(4)2(5)6/h4-7,12-14H,2-3,8-9H2,1H3;2*(H,3,4)(H,5,6)

InChI Key

WTKPIGZNTXURJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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